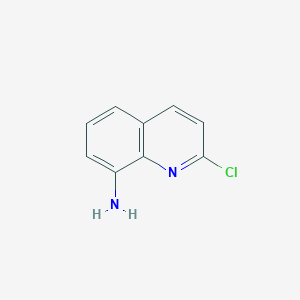

2-Chloroquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHMCZLKPVRCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323744 | |

| Record name | 2-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-11-2 | |

| Record name | 7461-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Chloroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloroquinolin-8-amine, a key intermediate in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough characterization profile based on spectroscopic and spectrometric data.

Introduction

2-Chloroquinolin-8-amine is a substituted quinoline derivative of significant interest in the development of novel therapeutic agents and functional materials. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the specific substitution pattern of 2-Chloroquinolin-8-amine offers unique opportunities for further chemical modification and exploration of its structure-activity relationships. This guide serves as a technical resource for researchers engaged in the synthesis and application of this versatile molecule.

Synthesis of 2-Chloroquinolin-8-amine

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Nitration of 2-chloroquinoline: This electrophilic aromatic substitution introduces a nitro group onto the quinoline ring. The directing effects of the chloro and the ring nitrogen atoms favor substitution at the 5- and 8-positions. Separation of the resulting isomers is a critical step.

-

Reduction of 2-chloro-8-nitroquinoline: The nitro group of the isolated 8-nitro isomer is then reduced to the primary amine, yielding the target compound, 2-Chloroquinolin-8-amine.

Below is a graphical representation of the proposed synthetic workflow.

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroquinolin-8-amine is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. The physicochemical properties of 2-Chloroquinolin-8-amine are fundamental to understanding its behavior in biological systems, guiding its application in research, and informing its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloroquinolin-8-amine, details the experimental protocols for their determination, and presents logical workflows and related chemical processes through diagrams.

Physicochemical Properties of 2-Chloroquinolin-8-amine

A summary of the key physicochemical properties of 2-Chloroquinolin-8-amine is presented in the table below. It is important to note that while some data are derived from computational models, they provide valuable estimates in the absence of experimentally determined values.

| Property | Value | Data Type | Source |

| Molecular Weight | 178.62 g/mol | Computed | --INVALID-LINK--[1] |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| Aqueous Solubility | Low (predicted) | Predicted | General chemical principles |

| pKa (of conjugate acid) | Not available | - | - |

| logP | 2.5 | Computed (XLogP3) | --INVALID-LINK--[1] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of organic compounds like 2-Chloroquinolin-8-amine are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, defined temperature.

Protocol: Capillary Method

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

A small amount of the finely powdered, dry sample of 2-Chloroquinolin-8-amine is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady rate (e.g., 10-20°C per minute) for a preliminary determination.

-

Once the approximate melting range is known, the measurement is repeated with a fresh sample, heating rapidly to about 15-20°C below the expected melting point, and then reducing the heating rate to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or heating mantle), mineral oil.

-

Procedure:

-

A few drops of the liquid sample are placed in a small test tube.

-

A capillary tube, sealed at the bottom, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat-transfer arm is properly positioned for convection.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

-

Aqueous Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol: Shake-Flask Method

-

Apparatus: Erlenmeyer flasks with stoppers, analytical balance, constant temperature water bath with a shaker, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of 2-Chloroquinolin-8-amine is added to a known volume of water in an Erlenmeyer flask.

-

The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25°C) to allow for equilibration over a prolonged period (e.g., 24-48 hours), ensuring that undissolved solid remains.

-

After equilibration, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of 2-Chloroquinolin-8-amine in the filtrate is determined using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).

-

The solubility is expressed in units such as mg/L or mol/L.

-

pKa Determination

The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid indicates its basicity.

Protocol: Potentiometric Titration

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of 2-Chloroquinolin-8-amine is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture if solubility is low).

-

The solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from a burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa of the conjugate acid is determined from the pH at the half-equivalence point.

-

logP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. logP is the logarithm of this ratio and is a key indicator of lipophilicity.

Protocol: Shake-Flask Method

-

Apparatus: Separatory funnel, analytical balance, octanol (pre-saturated with water), water (pre-saturated with octanol), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

A known amount of 2-Chloroquinolin-8-amine is dissolved in either water or octanol.

-

This solution is added to a separatory funnel containing a known volume of the other immiscible solvent.

-

The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is carefully taken from each phase.

-

The concentration of 2-Chloroquinolin-8-amine in both the aqueous and octanolic phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is then calculated as the base-10 logarithm of P.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of 2-Chloroquinolin-8-amine.

Caption: General synthetic route for quinoline derivatives.

Caption: Workflow for determining physicochemical properties.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Chloroquinolin-8-amine. In the absence of published single-crystal X-ray diffraction data, this guide leverages computational modeling and comparative analysis of structurally related quinoline derivatives to elucidate its key structural features. Detailed predictions of spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis) are presented in a structured format to aid in the characterization of this compound. Furthermore, a plausible synthetic route is proposed, accompanied by a generalized experimental protocol. This document is intended to serve as a valuable resource for researchers working with 2-Chloroquinolin-8-amine and other substituted quinolines in medicinal chemistry and materials science.

Molecular Structure

2-Chloroquinolin-8-amine possesses a rigid quinoline bicyclic system with a chlorine atom at the 2-position and an amino group at the 8-position. The core structure consists of a benzene ring fused to a pyridine ring. The precise bond lengths and angles have not been experimentally determined via X-ray crystallography. However, computational studies and data from analogous structures, such as 2-chloroquinoline and 8-aminoquinoline, provide a reliable basis for understanding its geometry.

Predicted Molecular Geometry

The quinoline core is expected to be largely planar. The C-Cl bond at the 2-position and the C-N bond of the amino group at the 8-position will lie in the plane of the bicyclic system. The key structural parameters, including bond lengths, bond angles, and torsion angles, can be predicted using Density Functional Theory (DFT) calculations. A summary of predicted and known values for related compounds is presented in Table 1.

Table 1: Predicted and Comparative Bond Lengths and Angles

| Parameter | Predicted Value (2-Chloroquinolin-8-amine) | Comparative Value (2-Chloroquinoline) | Comparative Value (8-Aminoquinoline) |

| C2-Cl Bond Length | ~1.74 Å | 1.75 Å[1] | - |

| C8-N Bond Length | ~1.38 Å | - | 1.37 Å |

| C2-N1 Bond Angle | ~123° | ~123° | - |

| C7-C8-N Bond Angle | ~121° | - | ~120° |

Note: Predicted values are based on DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) and may vary depending on the computational method. Comparative values are from experimental data of the respective molecules.

Conformational Analysis

The conformational flexibility of 2-Chloroquinolin-8-amine is primarily associated with the rotation of the amino group around the C8-N bond. The orientation of the amino group's hydrogen atoms relative to the quinoline ring can be described by the C7-C8-N-H dihedral (torsion) angle.

Due to potential steric hindrance and electronic interactions with the peri-hydrogen at the C7 position, the rotation of the amino group is expected to have a relatively low energy barrier. The most stable conformation is likely one where the amino group is slightly out of the plane of the quinoline ring to minimize steric repulsion. Intramolecular hydrogen bonding between one of the amino hydrogens and the nitrogen atom of the quinoline ring (N1) is also a possibility that could influence the preferred conformation, although this would require significant distortion of the planarity.

Caption: Workflow for the computational conformational analysis of 2-Chloroquinolin-8-amine.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,8-dichloroquinoline or 2-chloro-8-bromoquinoline, with an ammonia source. The greater reactivity of the halogen at the 2-position compared to the 8-position towards nucleophilic substitution can be exploited for selective amination at the 8-position under controlled conditions, potentially with the aid of a catalyst.

Caption: Proposed workflow for the synthesis and characterization of 2-Chloroquinolin-8-amine.

Generalized Experimental Protocols

Synthesis via Amination of 2,8-Dichloroquinoline:

-

To a solution of 2,8-dichloroquinoline in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or N-methyl-2-pyrrolidone), add a copper(I) catalyst (e.g., CuI or Cu₂O) and an ammonia source (e.g., aqueous ammonia or sodium azide followed by a reduction step).

-

Heat the reaction mixture at a temperature typically ranging from 120 to 180 °C in a sealed vessel.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization:

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-400 nm.

-

Mass Spectrometry (MS): Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloroquinolin-8-amine based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8-8.0 | d | 1H | H4 |

| ~7.3-7.5 | m | 2H | H5, H6 |

| ~7.1-7.2 | d | 1H | H7 |

| ~6.9-7.0 | d | 1H | H3 |

| ~4.5-5.5 | br s | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-152 | C2 |

| ~146-148 | C8a |

| ~143-145 | C8 |

| ~136-138 | C4 |

| ~128-130 | C4a |

| ~126-128 | C6 |

| ~121-123 | C5 |

| ~120-122 | C3 |

| ~110-112 | C7 |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Strong | C=C and C=N stretch |

| 1500-1400 | Medium | Aromatic ring vibrations |

| 1350-1250 | Strong | C-N stretch |

| 850-750 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-Cl stretch |

Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)

| λ_max (nm) | Description |

| ~240-250 | π → π* transition of the quinoline system |

| ~280-290 | π → π* transition |

| ~340-350 | n → π* transition |

Conclusion

This technical guide has provided a detailed theoretical and predictive analysis of the molecular structure and conformation of 2-Chloroquinolin-8-amine. While experimental crystallographic data is currently unavailable, computational modeling and comparative analysis of related compounds offer significant insights into its structural properties. The predicted spectroscopic data presented herein serves as a practical guide for the identification and characterization of this molecule. The proposed synthetic pathway and generalized experimental protocols provide a solid foundation for its preparation in a laboratory setting. This information is intended to facilitate further research and application of 2-Chloroquinolin-8-amine in various scientific disciplines.

References

Spectroscopic Profile of 2-Chloroquinolin-8-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 2-Chloroquinolin-8-amine is not extensively available in public scientific literature and databases. This guide provides a detailed analysis based on data from closely related compounds and established spectroscopic principles to predict the expected spectral characteristics of 2-Chloroquinolin-8-amine. This information is intended to serve as a foundational reference for researchers.

Introduction

2-Chloroquinolin-8-amine is a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. As a derivative of quinoline, it possesses a structural scaffold found in numerous biologically active molecules. Accurate structural elucidation and characterization are paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide outlines the predicted NMR, IR, and MS data for 2-Chloroquinolin-8-amine and provides generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloroquinolin-8-amine. These predictions are derived from the analysis of structurally similar compounds, including 2-chloroquinoline and 8-aminoquinoline, and take into account the electronic effects of the chloro and amino substituents on the quinoline ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electron-withdrawing chlorine atom at the C2 position and the electron-donating amino group at the C8 position will significantly influence the chemical shifts of the protons and carbons in the quinoline ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 6.8 - 7.0 | Doublet | 1H | H-7 |

| ~ 7.1 - 7.3 | Doublet | 1H | H-3 |

| ~ 7.3 - 7.5 | Triplet | 1H | H-6 |

| ~ 7.5 - 7.7 | Doublet | 1H | H-5 |

| ~ 7.9 - 8.1 | Doublet | 1H | H-4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 110 - 115 | C-7 |

| ~ 120 - 125 | C-5 |

| ~ 122 - 127 | C-3 |

| ~ 127 - 132 | C-4a |

| ~ 128 - 133 | C-6 |

| ~ 135 - 140 | C-8a |

| ~ 138 - 143 | C-4 |

| ~ 143 - 148 | C-8 |

| ~ 148 - 153 | C-2 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (Doublet) | N-H Asymmetric & Symmetric Stretching (Primary Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 1620 - 1580 | Strong | N-H Scissoring (Bending) and Aromatic C=C Stretching |

| 1550 - 1450 | Medium to Strong | Aromatic C=C and C=N Stretching |

| 1350 - 1250 | Strong | Aromatic C-N Stretching |

| 850 - 750 | Strong | C-Cl Stretching |

| 800 - 600 | Strong, Broad | Out-of-plane Aromatic C-H Bending |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 178 | ~100% | [M]⁺ (with ³⁵Cl), Molecular Ion |

| 180 | ~33% | [M+2]⁺ (with ³⁷Cl), Isotope Peak |

| 143 | Variable | [M-Cl]⁺ |

| 116 | Variable | [M-Cl-HCN]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid, aromatic compound like 2-Chloroquinolin-8-amine.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Chloroquinolin-8-amine for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and invert several times to ensure complete dissolution and homogeneity.

-

-

¹H NMR Spectrum Acquisition:

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.

-

Acquire the spectrum using a standard single-pulse experiment. Key parameters to set include spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.

-

Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid 2-Chloroquinolin-8-amine powder directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS) (Electron Ionization - EI)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Alternatively, for solid samples, a direct insertion probe can be used.

-

-

Data Acquisition:

-

Introduce the sample into the high-vacuum ion source of the mass spectrometer.

-

If using a direct insertion probe, the sample is heated to induce volatilization.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) and its corresponding isotope peak ([M+2]⁺) to confirm the molecular weight and the presence of chlorine.

-

Analyze the fragmentation pattern by identifying major fragment ions and their corresponding neutral losses to aid in structural elucidation.

-

Visualization of Chemical Workflows

Plausible Synthetic Pathway

A common method for the synthesis of substituted quinolines is the Combes quinoline synthesis. This could be a plausible route to an intermediate that leads to 2-Chloroquinolin-8-amine.

Caption: A plausible multi-step synthetic workflow for 2-Chloroquinolin-8-amine.

Predicted Mass Spectral Fragmentation Pathway

The following diagram illustrates the predicted fragmentation of 2-Chloroquinolin-8-amine under electron ionization conditions.

Caption: Predicted electron ionization mass spectral fragmentation pathway for 2-Chloroquinolin-8-amine.

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the fields of medicinal chemistry and materials science. First identified in the 19th century, its versatile structure has spurred the development of a vast array of synthetic methodologies, leading to a multitude of compounds with profound biological and pharmacological activities. This technical guide offers a comprehensive exploration of the discovery and synthetic evolution of quinoline derivatives, from foundational classical reactions to contemporary sustainable approaches. It provides detailed experimental protocols for key syntheses, quantitative data for comparison, and visualizations of critical reaction workflows and biological pathways to support research and development efforts.

Chapter 1: The Historical Discovery of Quinoline

The journey of quinoline began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar, naming it "leukol" (white oil).[1][2][3] A few years later, in 1842, French chemist Charles Gerhardt synthesized a compound he called "Chinoilin" or "Chinolein" through the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide.[1] Initially, these two substances were believed to be distinct isomers due to differences in their reactivity, which were later attributed to impurities. It was the German chemist August Hoffmann who eventually demonstrated that Runge's "leukol" and Gerhardt's "Chinoilin" were, in fact, the same compound.[1] This early history highlights quinoline's dual origins from both industrial byproducts and vital natural products like quinine, which is found in the bark of the Cinchona plant.[1][4][5]

| Event | Scientist(s) | Year | Significance |

| First Isolation | Friedlieb Ferdinand Runge | 1834 | Quinoline was first extracted from coal tar.[1][3] |

| Synthesis from Quinine | Charles Gerhardt | 1842 | Quinoline was obtained by distilling the natural alkaloid quinine.[1] |

| Structural Unification | August Hoffmann | ~1870 | Proved that the compounds from coal tar and quinine were identical.[1] |

| Structure Proposed | August Kekulé | 1869 | Proposed the correct fused ring structure of benzene and pyridine.[3] |

| First Major Synthesis | Zdenko Hans Skraup | 1880 | Developed the Skraup synthesis, the first major method for preparing quinoline.[2][4][6] |

Table 1: Key Milestones in the Discovery of Quinoline. This table summarizes the foundational moments in the history of quinoline, from its initial isolation to the first dedicated synthetic method.

Chapter 2: The Classical Era of Quinoline Synthesis

The late 19th century was a fertile period for organic chemistry, witnessing the development of several named reactions that remain fundamental to constructing the quinoline core. These methods provided access to a wide range of substituted quinolines, enabling the systematic exploration of their properties.

Skraup Synthesis (1880)

Discovered by Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing quinoline itself.[2][6] The reaction involves the vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[2][7][8] The reaction is notoriously exothermic, often requiring a moderator like ferrous sulfate.[2][6] The mechanism proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline ring.[2][7][8]

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate.

-

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Slowly add aniline to the mixture, followed by ferrous sulfate heptahydrate to moderate the reaction.

-

Add nitrobenzene, which serves as both an oxidizing agent and a solvent.

-

Heat the mixture carefully. Once the reaction begins (indicated by vigorous boiling), remove the heat source immediately. The reaction is highly exothermic.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to complete the reaction.

-

Allow the mixture to cool, then dilute with water and steam distill to remove the unreacted nitrobenzene.

-

Make the residue strongly alkaline with sodium hydroxide solution and steam distill again to isolate the quinoline.

-

The quinoline is separated from the distillate, dried over potassium hydroxide, and purified by distillation.

-

Caption: Experimental workflow for the Skraup Synthesis of quinoline.

Doebner-von Miller Reaction (1881)

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction provides a more versatile route to substituted quinolines.[4][9] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid.[4][9][10] The reaction is believed to proceed through the conjugate addition of aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[9]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

-

Materials: Aniline, crotonaldehyde, concentrated hydrochloric acid.

-

Procedure:

-

To a flask fitted with a reflux condenser and a dropping funnel, add aniline and concentrated hydrochloric acid.

-

Heat the mixture to 100°C.

-

Slowly add crotonaldehyde from the dropping funnel over a period of 2-3 hours, maintaining the temperature.

-

After the addition is complete, continue heating for another 5-6 hours.

-

Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

Purify the resulting crude quinaldine by vacuum distillation.

-

Caption: Experimental workflow for the Doebner-von Miller Reaction.

Friedländer Synthesis (1882)

Discovered by Paul Friedländer, this is a highly versatile and straightforward method for preparing substituted quinolines.[2][4] The synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl), such as a ketone or ester, typically under base or acid catalysis.[4][8] The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.[4]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

-

Materials: 2-Aminobenzophenone, acetone, potassium hydroxide, ethanol.

-

Procedure:

-

Dissolve 2-aminobenzophenone in ethanol in a round-bottom flask.

-

Add an excess of acetone to the solution.

-

Add a catalytic amount of potassium hydroxide (or another suitable base like sodium ethoxide).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-phenylquinoline.

-

Caption: Experimental workflow for the Friedländer Synthesis.

Combes Synthesis (1888)

The Combes synthesis provides an efficient route to 2,4-disubstituted quinolines.[4][11] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][12] The mechanism begins with the formation of an enamine (a Schiff base intermediate), which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the final quinoline product.[4][11][12]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

-

Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid.

-

Procedure:

-

In a flask, mix aniline and acetylacetone. The initial condensation to form the enamine intermediate often occurs spontaneously or with gentle warming and may be performed separately.

-

Cool the mixture (or the isolated enamine intermediate) in an ice bath.

-

Slowly and cautiously add concentrated sulfuric acid while stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a 100°C water bath) for 15-30 minutes.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) until the product precipitates.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purify by recrystallization or distillation.

-

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. biosynce.com [biosynce.com]

- 4. iipseries.org [iipseries.org]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

theoretical and computational studies of 2-Chloroquinolin-8-amine

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Chloroquinolin-8-amine

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize 2-Chloroquinolin-8-amine. The following sections detail the analysis of its molecular structure, spectroscopic signatures, electronic properties, and charge distribution, offering insights relevant to researchers, scientists, and professionals in drug development. The data presented is based on computational studies of 2-Chloroquinolin-8-amine and closely related quinoline derivatives, employing Density Functional Theory (DFT) as a primary investigative tool.

Molecular Structure and Geometry Optimization

Computational chemistry, particularly DFT, is a powerful tool for determining the three-dimensional structure of molecules. The process begins with geometry optimization, where the molecule's lowest energy conformation is calculated. For quinoline derivatives, this is often performed using the B3LYP functional with a basis set such as 6-311++G(d,p).[1] The optimized structure provides foundational data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. Studies on related quinoline compounds show that the quinoline ring system is nearly planar.[2]

Table 1: Predicted Geometrical Parameters for 2-Chloroquinolin-8-amine Note: These values are representative and derived from DFT calculations on analogous structures like 2-chloroquinoline-3-carboxaldehyde.[1] Experimental values may vary.

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C2-Cl | ~1.75 | Bond Angle | C3-C2-N1 | ~123 |

| C8-N | ~1.37 | C4-C-C9 | ~119 | ||

| N1-C2 | ~1.32 | C7-C8-N | ~120 | ||

| N1-C9 | ~1.38 | H-N-H | ~115 | ||

| C-C (aromatic) | 1.37 - 1.42 |

Spectroscopic Analysis

Theoretical calculations are instrumental in interpreting experimental spectra (FT-IR, Raman, NMR, UV-Vis) by assigning specific molecular motions and electronic transitions to observed peaks.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational analysis predicts the frequencies of molecular vibrations, which correspond to peaks in FT-IR and Raman spectra. DFT calculations, often scaled by a factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to correct for anharmonicity, show good agreement with experimental data.[1] Key vibrational modes for 2-Chloroquinolin-8-amine would include C-H stretching in the aromatic ring, N-H stretching of the amine group, C=N and C=C stretching within the quinoline core, and the characteristic C-Cl stretching vibration.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: Assignments are based on studies of similar quinoline derivatives.[1][3][4]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Symmetric/Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Quinoline Ring | C=C / C=N Stretch | 1490 - 1620 |

| C-N | C-N Stretch | 1250 - 1350 |

| C-Cl | C-Cl Stretch | 740 - 760 |

NMR Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values serve as a valuable reference for assigning signals in experimental spectra. For 2-Chloroquinolin-8-amine, protons on the quinoline ring are expected in the aromatic region (δ 7-9 ppm), with the proton adjacent to the nitrogen (at position 2) being significantly deshielded.[4] The amine protons would likely appear as a broader signal. Carbon atoms attached to electronegative atoms (Cl and N) will show higher chemical shifts.[5]

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the absorption wavelengths (λ_max), excitation energies, and oscillator strengths of electronic transitions.[6] The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in assigning these transitions, which are typically π → π* and n → π* in nature for aromatic heterocyclic compounds.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and chemical reactivity.[7]

-

HOMO : Represents the ability to donate an electron. For 2-Chloroquinolin-8-amine, the HOMO is expected to be localized primarily on the electron-rich amine group and the quinoline ring.

-

LUMO : Represents the ability to accept an electron. The LUMO is likely distributed over the electron-deficient chloro-substituted part of the quinoline ring.

-

HOMO-LUMO Energy Gap (ΔE) : This value is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[8] The energy gap for quinoline itself is calculated to be around 4.83 eV.[6]

Table 3: Representative FMO Energies for Quinoline Derivatives Note: Values are indicative and depend on the specific derivative and computational method.[6][8]

| Parameter | Description | Typical Energy (eV) |

| E_HOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -6.7 |

| E_LUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -1.9 |

| ΔE (Gap) | E_LUMO - E_HOMO | 4.3 to 4.9 |

The workflow for a typical computational analysis is outlined below.

Caption: Logical workflow for DFT-based computational analysis.

Charge Distribution and Reactivity Analysis

Mulliken Population Analysis

Mulliken charge analysis partitions the total electron density among the atoms in a molecule, providing insight into the distribution of charge. In 2-Chloroquinolin-8-amine, the nitrogen and chlorine atoms are expected to carry a negative charge due to their high electronegativity, while adjacent carbon atoms will be electropositive. The hydrogen atoms of the amine group will also carry a partial positive charge. This information helps in understanding intermolecular interactions.[9]

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites.[10]

-

Red Regions (Negative Potential) : Indicate areas of high electron density, which are susceptible to electrophilic attack. These are expected around the quinoline nitrogen and the amine nitrogen.[11]

-

Blue Regions (Positive Potential) : Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the amine group.[10]

-

Green Regions (Neutral Potential) : Represent areas of near-zero potential.

The relationships between calculated electronic properties and the molecule's predicted reactivity are visualized below.

Caption: Relationship between electronic properties and reactivity.

Experimental and Computational Protocols

Computational Methodology

The theoretical calculations discussed herein are predominantly performed using Density Functional Theory (DFT), a quantum mechanical modeling method.

-

Software : Gaussian 09W is a commonly used software package.[1]

-

Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its balance of accuracy and computational cost.[1][3]

-

Basis Set : The 6-311++G(d,p) basis set is frequently used to provide a good description of the electronic structure for molecules of this type.[1]

-

Analysis Tools : VEDA (Vibrational Energy Distribution Analysis) is used for assigning vibrational modes.[1]

Experimental Protocols

While this guide focuses on theoretical aspects, the validation of computational data relies on experimental results.

-

Synthesis : Quinolines can be synthesized through various methods, including the Skraup synthesis or reactions involving substituted anilines.[12][13]

-

FT-IR/Raman Spectroscopy : Spectra are typically recorded on spectrometers using KBr pellets for solid samples.[1]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 MHz) using a deuterated solvent like DMSO-d₆.[14]

-

UV-Vis Spectroscopy : The absorption spectrum is measured using a spectrophotometer in a suitable solvent like ethanol or methanol.

Conclusion

Theoretical and computational studies provide a powerful, non-invasive framework for the detailed characterization of 2-Chloroquinolin-8-amine. Through methods like DFT, it is possible to predict its optimized geometry, spectroscopic signatures, and electronic properties with high accuracy. The analysis of frontier molecular orbitals and the molecular electrostatic potential map offers profound insights into the molecule's chemical reactivity and potential sites for interaction. This information is invaluable for understanding its mechanism of action and for the rational design of new, more effective derivatives in the field of drug discovery and development.

References

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity and Electronic Properties of the Quinoline Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system is a foundational scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and versatile reactivity. This guide provides a comprehensive technical overview of the quinoline core, detailing its electronic structure, reactivity in electrophilic and nucleophilic substitution reactions, and key spectroscopic characteristics. Detailed experimental protocols for seminal reactions are provided, alongside quantitative data to inform synthetic strategies. Furthermore, the role of the quinoline motif in pharmacology is illustrated through the mechanisms of action of key drugs, with their respective signaling pathways visualized using Graphviz diagrams. This document serves as an in-depth resource for professionals engaged in the design and synthesis of quinoline-based compounds.

Electronic Properties of the Quinoline Ring

The quinoline molecule is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring significantly influences the electronic distribution of the entire system.

1.1. Aromaticity and Electron Distribution

Quinoline is an aromatic compound, adhering to Hückel's rule with 10 π-electrons delocalized across the bicyclic system. The nitrogen atom is more electronegative than carbon, leading to a polarization of the electron density. The pyridine ring is electron-deficient, particularly at the C2 and C4 positions, due to the inductive and mesomeric electron-withdrawing effects of the nitrogen atom. Conversely, the benzene ring (carbocycle) is relatively electron-rich compared to the pyridine ring.[1][2] This electronic disparity dictates the regioselectivity of chemical reactions.

1.2. Basicity and pKa

The lone pair of electrons on the nitrogen atom is not involved in the aromatic system and is available for protonation, rendering quinoline a weak base.[3] The pKa of the conjugate acid (quinolinium ion) is approximately 4.9.[2] This basicity allows for the formation of salts with various acids.

Reactivity of the Quinoline Ring

The electronic dichotomy of the quinoline ring system governs its reactivity towards electrophiles and nucleophiles.

2.1. Electrophilic Aromatic Substitution

Electrophilic attack on the quinoline ring occurs preferentially on the electron-rich benzene ring, at positions C5 and C8.[2][4] The reaction typically proceeds via the protonated quinolinium ion, which is formed in the acidic conditions often used for electrophilic substitution. This protonation further deactivates the pyridine ring towards electrophilic attack. The substitution at C5 and C8 is favored due to the formation of more stable Wheland intermediates where the aromaticity of the other ring is preserved.[2]

Under vigorous conditions, nitration of quinoline with a mixture of fuming nitric acid and concentrated sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[4] Similarly, sulfonation with fuming sulfuric acid at elevated temperatures produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.[4]

2.2. Nucleophilic Aromatic Substitution

Nucleophilic attack occurs on the electron-deficient pyridine ring, primarily at the C2 and C4 positions.[4][5] A classic example is the Chichibabin reaction, where quinoline reacts with sodium amide in liquid ammonia to yield 2-aminoquinoline.[6]

Quantitative Data

Table 1: Physicochemical and Spectroscopic Data for Quinoline

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇N | [2] |

| Molar Mass | 129.16 g/mol | [2] |

| Melting Point | -15 °C | [2] |

| Boiling Point | 237 °C | [4] |

| pKa (of conjugate acid) | 4.9 | [2] |

| ¹H NMR (CDCl₃, ppm) | ||

| H2 | ~8.9 | [7] |

| H3 | ~7.4 | [7] |

| H4 | ~8.1 | [7] |

| H5 | ~7.7 | [7] |

| H6 | ~7.5 | [7] |

| H7 | ~7.6 | [7] |

| H8 | ~8.2 | [7] |

| ¹³C NMR (CDCl₃, ppm) | ||

| C2 | ~150.3 | [5] |

| C3 | ~121.1 | [5] |

| C4 | ~136.1 | [5] |

| C4a | ~128.2 | [5] |

| C5 | ~129.5 | [5] |

| C6 | ~126.5 | [5] |

| C7 | ~129.4 | [5] |

| C8 | ~127.7 | [5] |

| C8a | ~148.3 | [5] |

| UV-Vis (Ethanol) | λ_max ≈ 226, 277, 313 nm | [8] |

| FTIR (cm⁻¹) | ||

| C-H stretching (aromatic) | 3100-3000 | [5][9] |

| C=C stretching (aromatic) | 1600-1450 | [5][9] |

| C=N stretching | ~1620 | [9] |

| C-H out-of-plane bending | 900-700 | [9] |

Table 2: Regioselectivity and Relative Reactivity in Electrophilic Nitration

| Position | Product Ratio (%) | Relative Rate vs. Benzene | Reference(s) |

| 5 | 52.3 | ~10⁻⁷ | [6] |

| 8 | 47.7 | ~10⁻⁷ | [6] |

Note: The reaction is significantly slower than the nitration of benzene due to the deactivating effect of the protonated nitrogen atom.

Experimental Protocols

4.1. Electrophilic Substitution: Nitration of Quinoline

This protocol describes the synthesis of a mixture of 5-nitroquinoline and 8-nitroquinoline.

Materials:

-

Quinoline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 5.0 g (0.039 mol) of quinoline to the cold sulfuric acid with continuous stirring.

-

Prepare the nitrating mixture by carefully adding 5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain a mixture of 5-nitroquinoline and 8-nitroquinoline. The isomers can be separated by fractional crystallization or column chromatography.[10][11]

4.2. Nucleophilic Substitution: Chichibabin Amination of Quinoline

This protocol describes the synthesis of 2-aminoquinoline.

Materials:

-

Sodium Amide (NaNH₂)

-

Quinoline

-

Liquid Ammonia (anhydrous)

-

Toluene (anhydrous)

-

Ammonium Chloride solution (saturated)

-

Diethyl Ether

Procedure:

-

Set up a three-necked flask with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet.

-

Under a stream of dry nitrogen, add 100 mL of anhydrous liquid ammonia to the flask and cool to -78 °C.

-

Carefully add 2.3 g (0.059 mol) of sodium amide to the liquid ammonia with stirring.

-

Dissolve 5.0 g (0.039 mol) of quinoline in 50 mL of anhydrous toluene.

-

Slowly add the quinoline solution to the sodium amide suspension in liquid ammonia over 30 minutes.

-

Allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 4 hours. The reaction progress can be monitored by the evolution of hydrogen gas.

-

After the reaction is complete, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution until the evolution of gas ceases.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Add 100 mL of water to the residue and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude 2-aminoquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[6][12][13]

Quinoline in Drug Development: Signaling Pathways

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The following examples illustrate the diverse mechanisms by which quinoline-based drugs exert their therapeutic effects.

5.1. Chloroquine: Antimalarial Action

Chloroquine is a 4-aminoquinoline derivative that has been a cornerstone of antimalarial therapy. Its primary mechanism of action involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.

Caption: Mechanism of action of Chloroquine in the malaria parasite.

5.2. Gefitinib: EGFR Signaling Pathway Inhibition

Gefitinib is a quinazoline-based tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. It targets the epidermal growth factor receptor (EGFR), inhibiting its signaling cascade that promotes cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway by Gefitinib.

5.3. Camptothecin: Topoisomerase I Inhibition

Camptothecin is a natural product with a pentacyclic ring structure that includes a quinoline moiety. It is a potent anticancer agent that functions by inhibiting DNA topoisomerase I, an enzyme essential for DNA replication and repair.

Caption: Mechanism of Topoisomerase I inhibition by Camptothecin.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. iipseries.org [iipseries.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 11. brieflands.com [brieflands.com]

- 12. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10397J [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

Chloro-Substituted Quinolines: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a broad spectrum of biological activities. The introduction of a chloro-substituent to the quinoline ring has been a particularly fruitful strategy in the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of chloro-substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and experimental workflows.

Anticancer Activity

Chloro-substituted quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the inhibition of critical cell signaling pathways that govern cell proliferation and survival.

Mechanism of Action

1.1.1. Induction of Apoptosis: A primary mechanism by which chloro-substituted quinolines exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the activation of the intrinsic and extrinsic apoptotic pathways. Chloroquine, for instance, has been shown to induce apoptosis in human glioma cells by activating the p53 pathway, which in turn leads to the activation of executioner caspases like caspase-3.[1][2] The activation of caspase-3 is a key event in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death.[2]

1.1.2. Inhibition of Pro-survival Signaling Pathways: Many chloro-substituted quinoline derivatives have been found to inhibit pro-survival signaling pathways that are often dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Chloroquine and its derivatives can interfere with this pathway, sensitizing cancer cells to conventional therapies.[3][5][6] Molecular docking studies have suggested that some chloroquinoline derivatives may exert their anticancer effects by directly inhibiting the PI3K enzyme.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various chloro-substituted quinoline derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell growth, is a standard metric for this evaluation.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 5k | 2-Chloro-3-substituted quinoline | Multiple cell lines | 12.03 ± 1.51 - 20.09 ± 2.16 | [7] |

| 7b | 2-Chloro-3-substituted quinoline | Multiple cell lines | 15.8 ± 1.30 - 28.2 ± 3.37 | [7] |

| 1 | Quinolinyl thiourea | Plasmodium falciparum (Chloroquine-resistant) | 1.2 | [8] |

| 5, 6, 7 | Quinoline derivatives | Plasmodium falciparum | 0.014 - 5.87 µg/mL | [8] |

| Unnamed | 7-chloro-4-quinolinylhydrazone | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [9] |

| 55 | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/mL | [9] |

| 55 | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 ± 3.53 µg/mL | [9] |

| 11 | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF7 (Breast) | 29.8 | [9] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

1.3.1. MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chloro-substituted quinoline derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

1.3.2. Caspase-3 Activation Assay (Immunofluorescence): This assay detects the activation of caspase-3, a key marker of apoptosis.

-

Cell Culture and Treatment: Culture cells on coverslips and treat with the test compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for cleaved (active) caspase-3.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence, indicating the presence of activated caspase-3.

1.3.3. TUNEL Assay for DNA Fragmentation: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11][12]

-

Fixation and Permeabilization: Fix and permeabilize cells as described for the caspase-3 assay.

-

TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides and counterstain the nuclei with DAPI.

-

Imaging: Analyze the cells by fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.

Signaling Pathway and Workflow Diagrams

References

- 1. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroquine or chloroquine-PI3K/Akt pathway inhibitor combinations strongly promote γ-irradiation-induced cell death in primary stem-like glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. clyte.tech [clyte.tech]

- 11. researchgate.net [researchgate.net]

- 12. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

Exploring 2-Chloroquinolin-8-amine Derivatives for Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the various substituted quinolines, 2-Chloroquinolin-8-amine presents a versatile starting point for the synthesis of novel derivatives with potential applications in oncology, infectious diseases, and beyond. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, while the amino group at the 8-position offers a handle for further functionalization. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on the 2-chloroquinoline scaffold, with a focus on informing future drug discovery efforts. While direct research on 2-Chloroquinolin-8-amine derivatives is limited in publicly available literature, this guide extrapolates from closely related quinoline analogs to provide valuable insights.

Introduction

Quinoline and its derivatives have long been a source of inspiration for medicinal chemists, yielding a wide array of drugs with diverse therapeutic applications, including antimalarial, antibacterial, antifungal, and anticancer agents.[1] The unique electronic and structural properties of the quinoline ring system allow it to interact with various biological targets. The introduction of different substituents at various positions on the quinoline core can significantly modulate its pharmacological profile.

This guide focuses on the potential of 2-Chloroquinolin-8-amine as a key building block in drug discovery. The strategic placement of the chloro and amino groups offers multiple avenues for chemical modification, enabling the exploration of a vast chemical space to identify novel bioactive compounds.

Synthetic Strategies for 2-Chloroquinoline Derivatives

The synthesis of derivatives from a 2-chloroquinoline core can be achieved through several modern synthetic methodologies. The reactivity of the chlorine atom at the 2-position makes it an excellent electrophilic site for nucleophilic aromatic substitution reactions. Furthermore, the amino group can be functionalized through various reactions.

Nucleophilic Aromatic Substitution at the C2-Position

The chlorine atom at the C2-position of the quinoline ring is susceptible to displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups, which can significantly impact the biological activity of the resulting compounds.

Experimental Protocol: General Procedure for Nucleophilic Substitution

A solution of the 2-chloroquinoline derivative (1 equivalent) in a suitable solvent (e.g., ethanol, DMF) is treated with the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., triethylamine, potassium carbonate) if necessary. The reaction mixture is then heated to reflux or stirred at an elevated temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools for the synthesis of complex quinoline derivatives. These reactions allow for the formation of C-N and C-C bonds, respectively, under relatively mild conditions and with high functional group tolerance.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloroquinoline [3]

-

Reactants: 2-chloroquinoline (1 equivalent), amine (1.2 equivalents).

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents).

-

Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equivalents).

-

Base: Sodium tert-butoxide (1.2 equivalents).

-

Solvent: Toluene.

-

Procedure: In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos. Evacuate and backfill the tube with argon three times. Add toluene and the amine via syringe. Heat the reaction mixture at 100 °C for 12 hours. After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired 2-aminoquinoline derivative.

Logical Workflow for Synthesis of 2-Substituted Quinoline Derivatives

Caption: Synthetic pathways from a 2-chloroquinoline core.

Biological Activities of Quinoline Derivatives

While specific data for 2-Chloroquinolin-8-amine derivatives are scarce, the broader class of quinoline compounds exhibits a wide range of biological activities.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[1] The mechanisms of action are diverse and include inhibition of topoisomerases, tyrosine kinases, and tubulin polymerization.[2]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Hydroxyquinoline-2-carboxanilides | A549 (Lung) | Varies (some <10) | [4] |

| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolones | MCF-7 (Breast) | Varies (some <10) | [4] |

| 8-Hydroxyquinoline Hydrazone Copper(II) Complexes | A-375 (Melanoma) | <1 | [5] |

| 8-Hydroxyquinoline Hydrazone Copper(II) Complexes | A-549 (Lung) | Varies (some <5) | [5] |

Signaling Pathway: Potential Inhibition of PI3K/Akt/mTOR by Quinoline Derivatives

Caption: PI3K/Akt/mTOR pathway inhibition by quinolines.

Antimicrobial and Antifungal Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 8-hydroxyquinoline, in particular, have shown potent activity against a range of bacteria and fungi.[6][7] The mechanism is often attributed to the chelation of essential metal ions required for microbial growth and enzyme function.

Table 2: Antimicrobial and Antifungal Activity of Selected Quinoline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 8-Hydroxyquinoline Derivatives | Candida auris | 0.5 - 8 | [7] |